molecular formula C24H23ClN2O3 B11232856 N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide

Cat. No.: B11232856
M. Wt: 422.9 g/mol
InChI Key: REZBUXOAIJOLEP-UHFFFAOYSA-N
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Description

N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C24H23ClN2O3/c1-16-6-11-19(26-22(28)21-5-4-14-30-21)15-20(16)27-23(29)24(12-2-3-13-24)17-7-9-18(25)10-8-17/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,28)(H,27,29)

InChI Key

REZBUXOAIJOLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the amide bond: This step involves the reaction of 4-chlorophenylcyclopentanecarboxylic acid with an amine to form the corresponding amide.

    Coupling with furan-2-carboxylic acid: The amide intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-3-CYCLOHEPTYLUREA: This compound has a similar structural motif but with a cycloheptyl ring instead of a cyclopentane ring.

    5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE: This compound features a 4-chlorophenyl group but has an oxadiazole ring instead of a furan ring.

Uniqueness

N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHYLPHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, a cyclopentane ring, and a 4-chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

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